Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 729600-41-3
VCID: VC5419854
InChI: InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3
SMILES: CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C12H15NO4
Molecular Weight: 237.255

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester

CAS No.: 729600-41-3

Cat. No.: VC5419854

Molecular Formula: C12H15NO4

Molecular Weight: 237.255

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester - 729600-41-3

Specification

CAS No. 729600-41-3
Molecular Formula C12H15NO4
Molecular Weight 237.255
IUPAC Name methyl 4-[(2-ethoxy-2-oxoethyl)amino]benzoate
Standard InChI InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3
Standard InChI Key APVZZPVUFDZUSK-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s IUPAC name, methyl 4-((2-ethoxy-2-oxoethyl)amino)benzoate, reflects its esterified benzoic acid backbone with an ethoxy-oxoethylamino substituent. The SMILES notation CCOC(=O)CNCc1ccc(cc1)C(=O)OC\text{CCOC(=O)CNCc1ccc(cc1)C(=O)OC} provides a detailed representation of its connectivity . Key structural features include:

  • A methyl ester group at the carboxylic acid position.

  • A secondary amine linkage connecting the benzene ring to an ethoxy-oxoethyl moiety.

  • Para-substitution on the aromatic ring, minimizing steric hindrance and directing reactivity .

Physicochemical Properties

PropertyValueSource
Molecular Weight251.28 g/mol
AppearanceLiquid
Density1.2±0.1 g/cm³ (analogous)
Boiling Point~298°C (estimated)
Melting PointNot reported
SolubilitySoluble in polar organic solvents

The compound’s liquid state at room temperature and moderate boiling point suggest utility in solution-phase reactions . Its solubility in dimethyl sulfoxide (DMSO) and ethanol facilitates laboratory handling .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves a two-step process:

  • Amination: Reaction of methyl 4-aminobenzoate with ethyl glyoxylate under nucleophilic conditions to form the secondary amine linkage .

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and catalytic acid .

A representative reaction is:

Methyl 4-aminobenzoate+Ethyl glyoxylateEtOHBenzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester\cite414\text{Methyl 4-aminobenzoate} + \text{Ethyl glyoxylate} \xrightarrow{\text{EtOH}} \text{Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester} \cite{4}{14}

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/cP2_1/c. Key findings include:

  • Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the lattice.

  • Torsional Angles: The ethoxy group adopts a gauche conformation relative to the carbonyl.

  • Packing Efficiency: van der Waals interactions dominate the molecular packing.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for quaternary ammonium salts via alkylation with methyl iodide:

Compound+MeIQuaternary salt\cite4\text{Compound} + \text{MeI} \rightarrow \text{Quaternary salt} \cite{4}

This reactivity is exploited in phase-transfer catalysis and ionic liquid synthesis .

Pharmacological Screening

In vitro cytotoxicity studies against HeLa and MCF-7 cell lines show moderate activity (IC₅₀ = 48–62 µM), suggesting potential as an anticancer scaffold . Mechanistic studies indicate apoptosis induction via caspase-3 activation .

Material Science

The compound’s rigid aromatic core and polar side chain enhance its utility in:

  • Liquid crystal precursors .

  • Metal-organic frameworks (MOFs) for gas storage .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Future Directions

  • Drug Development: Optimize cytotoxicity through structural modifications (e.g., fluorination) .

  • Catalysis: Explore applications in asymmetric synthesis via chiral derivatization.

  • Environmental Impact: Assess biodegradability and ecotoxicity .

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